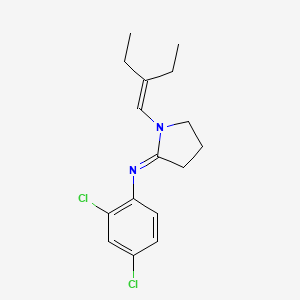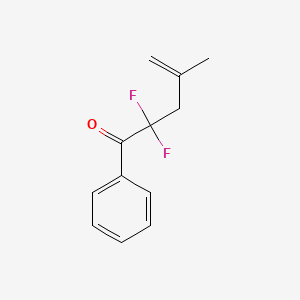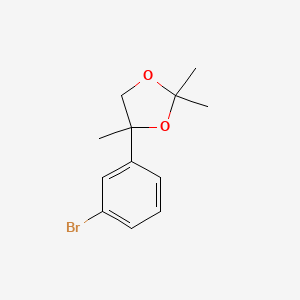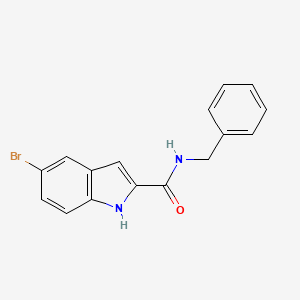![molecular formula C13H23NO2S B13969421 tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)
tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(mercaptomethyl)-6-azaspiro[34]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials
Cyclization Reaction: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions such as the use of a strong base or acid catalyst, elevated temperatures, and inert atmosphere to ensure the formation of the desired spirocyclic structure.
Introduction of tert-Butyl Ester: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and an appropriate carboxylic acid derivative. This step may require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Introduction of Mercaptomethyl Group: The mercaptomethyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent. This step may require the use of a base such as sodium hydride (NaH) to deprotonate the thiol and promote the nucleophilic attack on the electrophilic carbon center.
Industrial Production Methods
Industrial production of tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate may involve optimization of the synthetic routes to ensure high yield and purity of the final product. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s spirocyclic structure and functional groups make it a potential candidate for drug design and development. It can be used as a scaffold for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of complex organic molecules. Its functional groups allow for further derivatization and modification to access a wide range of chemical space.
Material Science: The rigid spirocyclic structure of the compound can be utilized in the design and synthesis of novel materials with unique properties. It can be incorporated into polymers, dendrimers, and other macromolecular structures to enhance their stability and performance.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels through various mechanisms, including:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding or catalysis.
Receptor Modulation: The compound may interact with receptors on the cell surface or within the cell to modulate their activity and trigger specific cellular responses.
Ion Channel Blockade: The compound may block ion channels by binding to their pore regions and preventing the flow of ions across the cell membrane.
Comparación Con Compuestos Similares
tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but with a different ring size and functional groups.
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but with two nitrogen atoms in the ring.
By comparing these compounds, researchers can gain insights into the unique features and potential advantages of this compound in various applications.
Propiedades
Fórmula molecular |
C13H23NO2S |
|---|---|
Peso molecular |
257.39 g/mol |
Nombre IUPAC |
tert-butyl 2-(sulfanylmethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C13H23NO2S/c1-12(2,3)16-11(15)14-5-4-13(9-14)6-10(7-13)8-17/h10,17H,4-9H2,1-3H3 |
Clave InChI |
GNAHJFBORBAVEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


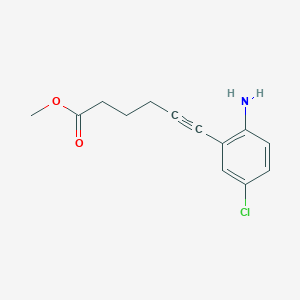
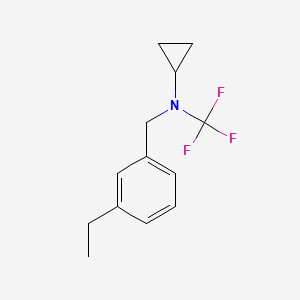
![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)

![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)

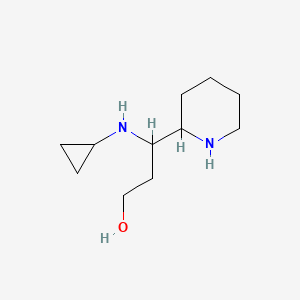
![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)
